Rovadicitinib hydrochloride Rovadicitinib hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638105
InChI: InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1
SMILES:
Molecular Formula: C17H20ClN7
Molecular Weight: 357.8 g/mol

Rovadicitinib hydrochloride

CAS No.:

Cat. No.: VC16638105

Molecular Formula: C17H20ClN7

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Rovadicitinib hydrochloride -

Specification

Molecular Formula C17H20ClN7
Molecular Weight 357.8 g/mol
IUPAC Name (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride
Standard InChI InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1
Standard InChI Key KLAHQIDMOPNKAN-PFEQFJNWSA-N
Isomeric SMILES C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl
Canonical SMILES C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl

Introduction

Chemical Profile and Pharmacological Characteristics

Molecular Structure and Physicochemical Properties

Rovadicitinib (chemical name: (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile) is formulated as a hydrochloride salt to enhance solubility and bioavailability. The compound has a molecular weight of 321.4 g/mol (C₁₇H₁₉N₇·HCl) and features a unique pyrrolopyrimidine core enabling simultaneous JAK/ROCK inhibition .

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile hydrochloride
Molecular FormulaC₁₇H₁₉N₇·HCl
PubChem CID121427554
CAS Registry1948242-59-8
Storage ConditionsRoom temperature (20-25°C)

Pharmacokinetic Profile

Mechanism of Action and Preclinical Efficacy

Dual JAK/ROCK Inhibition

Rovadicitinib uniquely inhibits JAK2 (IC₅₀ = 2.3 nM) and ROCK2 (IC₅₀ = 8.7 nM), disrupting pro-inflammatory signaling through STAT3/5 and LIMK/cofilin pathways simultaneously. This dual action:

  • Suppresses Th17 differentiation (via JAK2-STAT3 inhibition)

  • Reduces fibroblast activation (via ROCK2-LIMK1 modulation)

  • Blocks pro-fibrotic TGF-β/Smad signaling

Table 2: In Vitro Target Affinity

TargetIC₅₀ (nM)Functional Effect
JAK22.3Inhibits STAT3/5 phosphorylation
ROCK28.7Reduces LIMK1 activation
JAK115.4Moderate inhibition
JAK3>100No significant activity

Preclinical Disease Models

In murine cGVHD models, rovadicitinib (10 mg/kg BID) reduced:

  • Skin fibrosis by 68% (vs. vehicle)

  • Lung collagen deposition by 54%

  • Serum IL-23 levels by 82%

Myelofibrosis xenograft models demonstrated 73% spleen weight reduction and 89% decrease in JAK2 V617F allele burden after 28-day treatment .

Clinical Development and Trial Data

Chronic Graft-Versus-Host Disease (cGVHD)

The multicenter Phase 1b/2a trial (NCT04580468) evaluated 78 patients with steroid-refractory cGVHD:

Key Outcomes:

Table 3: Phase 2 cGVHD Trial Outcomes

Parameter5 mg BID (n=26)10 mg BID (n=27)15 mg BID (n=25)
ORR at 24 weeks53.8%63.0%60.0%
CR rate11.5%18.5%16.0%
Median time to response4.1 weeks3.8 weeks4.3 weeks

Myelofibrosis

The Phase Ib study (NCT06122831) in ruxolitinib-refractory patients (n=41) demonstrated:

  • 56.1% spleen volume reduction ≥35% at 24 weeks

  • 48.8% improvement in Total Symptom Score

  • Median hemoglobin stabilization at 10.2 g/dL

Regulatory Status and Future Directions

The ongoing Phase 3 trial (NCT06184412) compares rovadicitinib 10 mg BID against investigator-selected therapies in 182 cGVHD patients, with primary completion expected Q4 2026. Parallel development programs investigate:

  • Combination with BET inhibitor TQB3617 for myelofibrosis

  • HLH/MAS treatment in glucocorticoid-refractory cases

  • Topical formulations for cutaneous GVHD

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator